molecular formula C7HCl2F4NO2 B1391381 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene CAS No. 1221272-80-5

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1391381
CAS No.: 1221272-80-5
M. Wt: 277.98 g/mol
InChI Key: REKUKXLXYLUJGT-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichloro-1-fluorobenzene, followed by the introduction of the trifluoromethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric effects. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not commonly found in similar compounds .

Properties

IUPAC Name

2,4-dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F4NO2/c8-4-2(7(11,12)13)1-3(10)5(9)6(4)14(15)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKUKXLXYLUJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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